molecular formula C12H21NO2 B6160259 4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one CAS No. 1564906-64-4

4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one

Cat. No.: B6160259
CAS No.: 1564906-64-4
M. Wt: 211.30 g/mol
InChI Key: VCXKJKKZOOBWDB-UHFFFAOYSA-N
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Description

4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one is a synthetic cyclohexanone derivative featuring a pyrrolidinyl ethoxy substituent at the 4-position of the cyclohexanone ring. The pyrrolidine moiety, a five-membered nitrogen-containing heterocycle, is a common pharmacophore in medicinal chemistry due to its ability to modulate physicochemical properties and enhance receptor binding . This compound is primarily utilized in research settings as a chemical intermediate or a structural analog for developing bioactive molecules. Its ethoxy linker and pyrrolidine group may influence solubility, lipophilicity, and metabolic stability, making it a subject of interest in drug discovery .

Properties

CAS No.

1564906-64-4

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

4-(2-pyrrolidin-1-ylethoxy)cyclohexan-1-one

InChI

InChI=1S/C12H21NO2/c14-11-3-5-12(6-4-11)15-10-9-13-7-1-2-8-13/h12H,1-10H2

InChI Key

VCXKJKKZOOBWDB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2CCC(=O)CC2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one typically involves the reaction of cyclohexanone with 2-(pyrrolidin-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ethoxy linkage . The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one can be contextualized against related compounds, as summarized below:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Core Structure Key Substituents Biological Activity/Use Key Differences vs. Target Compound
This compound Cyclohexanone 4-(pyrrolidin-1-yl ethoxy) Research intermediate Reference compound
4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one Cyclohexanone 4-methyl, 4-pyrrolidinyl Laboratory research Methyl substituent increases lipophilicity; lacks ethoxy linker
Methoxetamine (MXE) Cyclohexanone 2-(ethylamino), 2-(3-methoxyphenyl) Dissociative anesthetic Aromatic phenyl group and ethylamino substituent alter NMDA receptor affinity
4-Chloro-α-PVP Pentanophenone 4-chlorophenyl, pyrrolidinyl Stimulant (designer drug) Aromatic core and longer alkyl chain enhance stimulant effects
IBC-8 Diarylpropenone 4-(pyrrolidin-1-yl ethoxy) phenyl groups Antibacterial (natural derivative) Aromatic phenyl cores vs. aliphatic cyclohexanone
4-Hydroxy-4-methylcyclohex-2-en-1-one Cyclohexenone 4-hydroxy, 4-methyl Naturally occurring (herbs/spices) Unsaturated ring (cyclohexenone) and hydroxyl group increase polarity

Key Research Findings

Substituent Effects on Bioactivity: The pyrrolidinyl ethoxy group in the target compound may enhance membrane permeability compared to the hydroxyl group in 4-hydroxy-4-methylcyclohex-2-en-1-one, which is more polar and less bioavailable . MXE’s dissociative effects are attributed to its 3-methoxyphenyl and ethylamino groups, which likely engage NMDA receptors more effectively than the pyrrolidinyl ethoxy substituent in the target compound .

Structural Analogues in Drug Development: 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one (CAS 2095410-37-8) is used as a research chemical, highlighting the role of methyl groups in tuning metabolic stability .

Pharmacological Implications: 4-Chloro-α-PVP’s stimulant activity contrasts with the target compound’s lack of reported psychoactive effects, underscoring the importance of the phenyl-pentanone core in stimulant drugs .

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